molecular formula C15H30O2 B14248947 1,3-Dioxolane, 2,4-dihexyl- CAS No. 245072-19-9

1,3-Dioxolane, 2,4-dihexyl-

Cat. No.: B14248947
CAS No.: 245072-19-9
M. Wt: 242.40 g/mol
InChI Key: DRCKSTRRWXMRPU-UHFFFAOYSA-N
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Description

Historical Context and Evolution of 1,3-Dioxolane (B20135) Research in Organic Chemistry

The investigation of 1,3-dioxolanes, a class of cyclic acetals, has been an active area of organic chemistry for many decades. Initially, their prominence grew from their utility as protecting groups for aldehydes and ketones. wikipedia.orgresearchgate.net The formation of a dioxolane from a carbonyl compound and ethylene (B1197577) glycol is a robust and reversible reaction, making it an ideal strategy in multi-step organic syntheses to mask the reactivity of a carbonyl group.

Early synthetic methods relied on straightforward acid-catalyzed reactions. However, as the demand for more complex and chiral molecules grew, so did the sophistication of synthetic methodologies. Research has led to the development of advanced catalytic systems, including the use of montmorillonite (B579905) K10 clay and trimethyl orthoformate (TMOF) activation, to improve reaction yields and efficiency, particularly for sterically hindered substrates. mdpi.com Beyond their role in synthesis, 1,3-dioxolanes are recognized as important solvents, intermediates in the polymer and fragrance industries, and as a structural motif in various biologically active compounds. researchgate.netmdpi.commembranejournal.or.kr Their application has also expanded into materials science, where they serve as precursors for CO2-selective polymer membranes and as electrolyte solutions in lithium-ion batteries. membranejournal.or.kr

Structural Classification and Nomenclature within the Dioxolane Family

1,3-Dioxolane is a five-membered, saturated heterocyclic compound featuring two oxygen atoms at the first and third positions of the ring. wikipedia.orgmembranejournal.or.kr This structure is systematically named 1,3-dioxacyclopentane. wikipedia.orgnih.gov Compounds within this family are classified based on the substitution patterns on the carbon atoms of the ring.

The subject of this article, 2,4-dihexyl-1,3-dioxolane , is a disubstituted derivative. Its structure consists of the core 1,3-dioxolane ring with a hexyl group attached to carbon-2 and another hexyl group at carbon-4. The presence of substituents at two different positions, C2 and C4, introduces stereoisomerism. These two carbons are stereocenters, leading to the existence of four potential stereoisomers: two pairs of enantiomers. google.comnih.gov These pairs are diastereomers of each other, commonly designated by cis and trans configurations, referring to the relative positions of the two hexyl groups with respect to the plane of the dioxolane ring. google.comresearchgate.net The separation and characterization of such isomers often require advanced techniques like chiral chromatography. nih.govnih.gov

PropertyValue
IUPAC Name 2,4-dihexyl-1,3-dioxolane
Molecular Formula C₁₅H₃₀O₂
PubChem CID 11817365 nih.gov
CAS Number 245072-19-9 epa.gov

Rationale for Advanced Academic Investigation of 2,4-Dihexyl-1,3-Dioxolane

The specific academic interest in 2,4-dihexyl-1,3-dioxolane stems from its role in the field of biomass conversion and sustainable chemistry. Research has identified this compound as a key substrate or intermediate in the catalytic deoxydehydration (DODH) of biomass-derived diols. researchgate.net

Specifically, 2,4-dihexyl-1,3-dioxolane can be formed from heptanal (B48729) and 1,2-octanediol (B41855). More significantly, it is implicated in the conversion of 1,2-octanediol, a vicinal diol derivable from biomass, into 1-octene. researchgate.net 1-Octene is a valuable alpha-olefin used as a comonomer in the production of polyethylene (B3416737) and as a starting material for the synthesis of plasticizers, detergents, and other industrial chemicals.

The conversion is achieved using specialized catalysts, such as Cp-based molybdenum complexes. researchgate.net In this process, the 2,4-dihexyl-1,3-dioxolane acts as a substrate that is catalytically converted to 1-octene. This transformation is a critical example of producing value-added chemicals from renewable feedstocks, representing a more sustainable alternative to fossil fuel-based production routes. The study of this reaction, therefore, contributes to the broader scientific goal of developing a circular economy and advancing green chemistry principles.

Scope and Objectives of the Comprehensive Research Overview

This article provides a focused overview of the chemical compound 2,4-dihexyl-1,3-dioxolane. The objective is to present a clear understanding of the compound by first establishing the fundamental chemistry of the 1,3-dioxolane family, including its historical development and structural nomenclature. Subsequently, the article highlights the specific academic and industrial relevance of 2,4-dihexyl-1,3-dioxolane, focusing on its significant application in the catalytic conversion of biomass-derived feedstocks into valuable industrial chemicals. The content strictly adheres to these defined areas of chemical science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

245072-19-9

Molecular Formula

C15H30O2

Molecular Weight

242.40 g/mol

IUPAC Name

2,4-dihexyl-1,3-dioxolane

InChI

InChI=1S/C15H30O2/c1-3-5-7-9-11-14-13-16-15(17-14)12-10-8-6-4-2/h14-15H,3-13H2,1-2H3

InChI Key

DRCKSTRRWXMRPU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1COC(O1)CCCCCC

Origin of Product

United States

Synthetic Methodologies for 1,3 Dioxolanes and Strategies for Derivatization of 2,4 Dihexyl 1,3 Dioxolane

General Principles of 1,3-Dioxolane (B20135) Synthesis via Acetalization Reactions

The most prevalent method for constructing the 1,3-dioxolane ring is the acid-catalyzed acetalization reaction. organic-chemistry.org This reaction involves the condensation of a carbonyl compound (an aldehyde or a ketone) with a 1,2-diol, typically ethylene (B1197577) glycol, to form the five-membered cyclic acetal (B89532). organic-chemistry.org The process is reversible, and a key aspect of achieving high yields is the effective removal of water, which drives the reaction equilibrium toward the product side. organic-chemistry.org Standard procedures often employ a Dean-Stark apparatus during reflux in a solvent like toluene (B28343) to continuously remove the water formed. organic-chemistry.org

A variety of catalyst systems can be employed to facilitate acetalization, each with its own set of advantages concerning reactivity, selectivity, and reaction conditions.

Brønsted Acids : These are the most traditional catalysts for acetalization. Protic acids such as p-toluenesulfonic acid (TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl) are commonly used. organic-chemistry.orgnih.gov While effective, their use can sometimes lead to side reactions or be incompatible with acid-sensitive functional groups in the substrates. organic-chemistry.org

Lewis Acids : A range of Lewis acids have proven to be highly effective and often milder catalysts. Compounds like zirconium tetrachloride (ZrCl₄), tin(IV) chloride (SnCl₄), and boron trifluoride etherate (BF₃·OEt₂) can catalyze the reaction, sometimes under aprotic conditions, which is beneficial for sensitive molecules. organic-chemistry.orglookchem.comnih.gov For instance, BF₃·OEt₂ has been used to catalyze the reaction of ketones with epoxides to form 1,3-dioxolanes at low temperatures. lookchem.com

Montmorillonite (B579905) K10 : This acidic clay is an efficient, heterogeneous, and environmentally friendly catalyst for organic synthesis, including dioxolane formation. acs.orgjocpr.com Its advantages include mild reaction conditions, high yields, simple workup via filtration, and reusability. jocpr.comresearchgate.net Montmorillonite K10 contains both Brønsted and Lewis acid sites on its surface, contributing to its catalytic activity. jocpr.comsemanticscholar.org It has been successfully used for the protection of carbonyl groups as dioxolanes under solvent-free conditions, often enhanced by microwave irradiation. acs.org

Table 1: Comparison of Catalyst Systems for 1,3-Dioxolane Synthesis

Catalyst Type Examples Key Advantages Typical Conditions Citations
Brønsted Acids p-Toluenesulfonic acid (TsOH), HCl, H₂SO₄ Readily available, inexpensive Refluxing toluene with Dean-Stark trap organic-chemistry.orgnih.gov
Lewis Acids ZrCl₄, BF₃·OEt₂, SnCl₄ High efficiency, mild conditions, suitable for sensitive substrates Aprotic solvents (e.g., CH₂Cl₂), often at room or low temp. organic-chemistry.orglookchem.com
Heterogeneous Catalysts Montmorillonite K10, Zeolites Reusable, easy separation, environmentally friendly Solvent-free, microwave irradiation, or refluxing solvents acs.orgjocpr.com

Achieving high yields in 1,3-dioxolane synthesis is dependent on the careful optimization of several reaction parameters. The choice of catalyst is critical, as demonstrated in a study where various Brønsted acids were screened for a diastereoselective acetalization/oxa-Michael cascade, with diphenylphosphinic acid ultimately providing the best selectivity. nih.gov Catalyst loading is another key variable; for BF₃-mediated acetal formation, substoichiometric amounts of the catalyst were found to give the best results. lookchem.com

The removal of water is arguably the most critical factor for maximizing yield. organic-chemistry.org This can be accomplished physically with a Dean-Stark apparatus or chemically by using orthoesters or molecular sieves. organic-chemistry.org Reaction temperature and time are also tailored to the specific substrates and catalyst. For example, some reactions proceed efficiently at room temperature, while others may require heating to 45 °C or higher to ensure completion. nih.gov Microwave irradiation has been shown to significantly reduce reaction times, often allowing for quantitative conversions in minutes without the need for a solvent. acs.org

The synthesis of chiral 1,3-dioxolanes, which are valuable building blocks in asymmetric synthesis, requires stereoselective approaches. One strategy involves a desymmetrization/acetalization cascade using a chiral Brønsted acid catalyst, which can produce 1,3-dioxolanes with modest to good enantioselectivity. nih.govnih.gov Chiral phosphoric acids derived from SPINOL or BINOL are examples of catalysts used in such transformations. nih.gov

Another powerful method is the three-component reaction, where an alkene, a carboxylic acid, and a silyl (B83357) enol ether assemble stereoselectively. mdpi.comresearchgate.net This process proceeds through a stereospecifically generated 1,3-dioxolan-2-yl cation intermediate, which is then trapped by the nucleophile. mdpi.comresearchgate.net Furthermore, asymmetric 1,3-dipolar cycloaddition reactions between carbonyl ylides and aldehydes, catalyzed by chiral metal complexes, can yield cis-1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org

Optimization of Reaction Conditions and Yields

Targeted Synthetic Routes for 2,4-Dihexyl-1,3-Dioxolane

The synthesis of the specifically substituted 2,4-dihexyl-1,3-dioxolane follows the general principles of acetalization. The substitution pattern dictates the choice of precursors: the 4-hexyl group originates from a substituted 1,2-diol, while the 2-hexyl group comes from an aldehyde.

To synthesize 2,4-dihexyl-1,3-dioxolane, the required precursors are heptanal (B48729) and 1,2-octanediol (B41855) .

Heptanal (C₆H₁₃CHO) provides the hexyl group at the 2-position of the dioxolane ring.

1,2-Octanediol (CH₃(CH₂)₅CH(OH)CH₂OH) provides the hexyl group at the 4-position. The use of 1,2-octanediol as a precursor for forming related structures has been documented. researchgate.net

The reaction stoichiometry typically involves a near-equimolar ratio of the aldehyde and the diol. However, to drive the reaction to completion, a slight excess (e.g., 1.1 to 1.25 equivalents) of one of the reactants, often the less expensive or more volatile one, may be used. nih.gov The catalyst is used in catalytic amounts, ranging from 5-10 mol% for homogeneous catalysts to a weight percentage for heterogeneous ones. nih.govacs.org

Table 2: Precursors for the Synthesis of 2,4-Dihexyl-1,3-Dioxolane

Position Substituent Precursor Compound Chemical Formula
2 Hexyl Heptanal C₇H₁₄O
4 Hexyl 1,2-Octanediol C₈H₁₈O₂

Scaling up the synthesis of 2,4-dihexyl-1,3-dioxolane from milligram to multigram or kilogram scales introduces several practical challenges.

Efficient Water Removal : On a larger scale, ensuring the complete removal of the water by-product is paramount. A Dean-Stark trap connected to a large-volume reactor is the standard apparatus for this purpose under reflux conditions. organic-chemistry.org

Heat Management : Acetalization reactions can be exothermic, especially with reactive aldehydes and strong acid catalysts. Proper temperature control using heating mantles with feedback controllers or oil baths is necessary to prevent runaway reactions and the formation of by-products.

Purification : The final product, being a relatively high-molecular-weight, non-polar compound, would likely be purified by vacuum distillation. Given the boiling points of the precursors and the product, fractional distillation would be necessary to achieve high purity. Alternatively, for non-volatile impurities, flash column chromatography could be used, though this is less practical for very large scales. thieme-connect.com

The development of scalable and high-yielding syntheses is an active area of research, with a focus on green catalysts and solvent-free conditions to improve the environmental footprint of the chemical production. researchgate.net

Precursor Selection and Reaction Stoichiometry

Post-Synthetic Functionalization and Advanced Derivatization Strategies for 2,4-Dihexyl-1,3-Dioxolane

The chemical versatility of 2,4-dihexyl-1,3-dioxolane allows for a range of post-synthetic modifications. These can be broadly categorized into reactions involving the dioxolane ring and those targeting the pendant hexyl chains. Such derivatizations are crucial for altering the compound's physical and chemical properties for specific applications.

Chemical Transformations of the Dioxolane Ring System

The 1,3-dioxolane ring, a cyclic acetal, is susceptible to various chemical transformations, primarily involving cleavage or rearrangement of the ring structure. These reactions are often catalyzed by acids or involve radical intermediates.

One of the primary reactions of the 1,3-dioxolane ring is acid-catalyzed hydrolysis . This reaction effectively deprotects the carbonyl and diol functionalities from which the dioxolane was formed. For 2,4-dihexyl-1,3-dioxolane, this would yield heptanal and octane-1,2-diol. The generally accepted mechanism for the hydrolysis of cyclic orthoesters involves a three-stage process initiated by the protonation of an oxygen atom, followed by ring opening to form a carbocation intermediate, which is then attacked by water. beilstein-journals.org The rate and feasibility of this reaction can be influenced by the specific acid catalyst used and the reaction conditions. organic-chemistry.org

Ring cleavage of 1,3-dioxolanes can also be achieved under reductive conditions. The use of a combination of lithium aluminum hydride (LiAlH₄) and aluminum chloride (AlCl₃) has been shown to be effective for the hydrogenolysis of 1,3-dioxolanes, yielding hydroxy ethers. cdnsciencepub.com In the case of 2,4-dihexyl-1,3-dioxolane, this reaction would be expected to produce 2-(heptyloxy)octan-1-ol or 1-(octan-2-yloxy)heptan-2-ol, depending on the regioselectivity of the ring opening. The reaction is believed to proceed through the formation of an oxocarbonium ion, and the rate of cleavage is influenced by the substitution pattern on the dioxolane ring. cdnsciencepub.com

Oxidative cleavage of the dioxolane ring is another potential transformation. Cobalt(II) chloride has been shown to catalyze the oxidation of 2-substituted 1,3-dioxolanes with molecular oxygen, leading to the formation of formate (B1220265) esters and acids. cdnsciencepub.com For 2,4-dihexyl-1,3-dioxolane, this could potentially lead to the formation of 2-hydroxyoctyl heptanoate.

Furthermore, radical ring-opening reactions have been documented for derivatives of 1,3-dioxolanes. For instance, 4-n-hexyl-2-methylene-1,3-dioxolane undergoes free radical ring-opening polymerization, which introduces ester groups into the polymer backbone. tandfonline.com While this specific reaction requires a methylene (B1212753) substituent at the 2-position, it highlights the potential for radical-mediated transformations of the dioxolane ring in structurally related compounds like 2,4-dihexyl-1,3-dioxolane.

A specific application of 2,4-dihexyl-1,3-dioxolane as a substrate is in deoxydehydration (DODH) reactions . It has been used to form 1-octene, demonstrating a catalytic transformation that involves the cleavage of the C-O bonds within the dioxolane ring and subsequent elimination. researchgate.net

Table 1: Potential Chemical Transformations of the Dioxolane Ring in 2,4-Dihexyl-1,3-dioxolane

Reaction Type Reagents and Conditions Potential Products
Acid-Catalyzed Hydrolysis H₃O⁺ Heptanal, Octane-1,2-diol
Reductive Cleavage LiAlH₄, AlCl₃ 2-(Heptyloxy)octan-1-ol / 1-(Octan-2-yloxy)heptan-2-ol
Oxidative Cleavage CoCl₂, O₂ 2-Hydroxyoctyl heptanoate
Deoxydehydration Molybdenum-based catalyst 1-Octene

Modifications and Elaboration of the Hexyl Substituents

The two hexyl chains on the 2,4-dihexyl-1,3-dioxolane molecule offer additional sites for chemical modification. The functionalization of these unactivated C-H bonds presents a significant synthetic challenge but offers a powerful tool for introducing new functional groups.

Recent advances in C-H functionalization provide pathways to selectively modify alkyl chains. One such method is the undirected borylation of strong alkyl C-H bonds. Research has shown that the neopentyl glycol acetal of octanal (B89490) can undergo borylation at the terminal methyl group of the alkyl chain. nih.gov By analogy, it is plausible that 2,4-dihexyl-1,3-dioxolane could be selectively borylated at the terminal methyl groups of its hexyl chains. This borylated intermediate can then be further transformed into a variety of functional groups, such as alcohols, halides, or amines, through well-established cross-coupling reactions.

Radical-mediated C-H functionalization is another promising strategy. These reactions often involve a hydrogen atom transfer (HAT) process, where a reactive radical abstracts a hydrogen atom from the alkyl chain, generating a carbon-centered radical that can then be trapped by another reagent. rsc.orgchinesechemsoc.org This approach can be used for various transformations, including amination and the formation of new carbon-carbon bonds. The selectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions, with a preference for functionalization at less sterically hindered positions.

The halogenation of the hexyl chains is also a potential derivatization pathway. While direct halogenation of alkanes can be unselective, various methods for directed or regioselective halogenation of C(sp³)-H bonds have been developed. These methods could potentially be applied to introduce a halogen atom onto one of the hexyl chains, which would then serve as a handle for further synthetic manipulations, such as substitution or elimination reactions.

Table 2: Potential Strategies for the Modification of Hexyl Substituents in 2,4-Dihexyl-1,3-dioxolane

Reaction Type General Reagents and Conditions Potential Outcome
Undirected C-H Borylation Iridium or Rhodium catalyst, Bis(pinacolato)diboron Terminal borylation of one or both hexyl chains
Radical C-H Amination Nitrogen source (e.g., imide), Radical initiator Introduction of an amine group onto a hexyl chain
Radical C-H Alkylation Alkyl halide or olefin, Radical initiator Formation of a new C-C bond on a hexyl chain
Selective C-H Halogenation Halogenating agent, Catalyst (e.g., transition metal) Introduction of a halogen atom onto a hexyl chain

Advanced Spectroscopic and Structural Elucidation Techniques for 2,4 Dihexyl 1,3 Dioxolane and Its Analogues

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR spectrum of 2,4-dihexyl-1,3-dioxolane is expected to show characteristic absorption bands corresponding to the various bonds present in the molecule. The most prominent bands would be due to the C-H and C-O stretching vibrations.

C-H Stretching: Strong absorptions in the region of 2850-3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the alkyl (hexyl) groups.

C-O Stretching: The most diagnostic feature for the dioxolane ring is the strong C-O stretching vibrations. Cyclic ethers typically show strong absorptions in the 1000-1200 cm⁻¹ region. For 1,3-dioxolanes, a series of strong bands in this region is expected, corresponding to the symmetric and asymmetric stretching of the C-O-C-O-C acetal (B89532) linkage.

CH₂ Bending: The scissoring vibration of the CH₂ groups will appear around 1465 cm⁻¹.

The absence of a strong, broad absorption around 3200-3600 cm⁻¹ would confirm the absence of hydroxyl groups, and the lack of a strong absorption around 1700 cm⁻¹ would indicate the absence of a carbonyl group.

Table 3: Estimated Infrared (IR) Absorption Frequencies for 2,4-Dihexyl-1,3-Dioxolane

Vibrational Mode Estimated Frequency (cm⁻¹) Intensity
C-H Stretch (Alkyl)~ 2850 - 3000Strong
CH₂ Scissoring~ 1465Medium
C-O-C Stretch (Acetal)~ 1000 - 1200Strong, Multiple Bands
Ring VibrationsFingerprint RegionComplex

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.

For 2,4-dihexyl-1,3-dioxolane, the Raman spectrum would also be dominated by signals from the hexyl chains and the dioxolane ring.

C-H Stretching: Strong signals in the 2800-3000 cm⁻¹ region will be present due to the C-H stretching vibrations of the hexyl groups.

Ring Vibrations: The symmetric breathing and deformation modes of the dioxolane ring are often more prominent in the Raman spectrum than in the IR spectrum. Studies on 1,3-dioxolane (B20135) have shown characteristic Raman bands that can be assigned to the bent conformation of the ring. semanticscholar.org

Skeletal Vibrations: The C-C skeletal vibrations of the hexyl chains will give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹).

Infrared (IR) Spectroscopy

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for the analysis of 1,3-dioxolane derivatives, providing critical information on molecular weight and structural features through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for the structural elucidation of 1,3-dioxolane derivatives. The process involves bombarding the vaporized sample with high-energy electrons, leading to the formation of a molecular ion (M+•) and subsequent fragmentation. libretexts.org The resulting fragmentation pattern is a unique fingerprint of the molecule.

For 2,4-dialkyl-1,3-dioxolanes, fragmentation is influenced by the stability of the resulting carbocations and radicals. libretexts.orgmsu.edu Common fragmentation pathways for 1,3-dioxolanes include:

α-Cleavage: The cleavage of bonds adjacent to the oxygen atoms is a dominant fragmentation pathway. For 2,4-dihexyl-1,3-dioxolane, this would involve the loss of one of the hexyl groups as a radical, leading to the formation of a stable oxonium ion. The loss of an alkyl radical from the C2 position is a characteristic feature for 2-alkyl-1,3-dioxolanes. aip.org

Ring Cleavage: The 1,3-dioxolane ring itself can undergo cleavage. This can result in the elimination of small neutral molecules like formaldehyde (B43269) (CH₂O) or other fragments. researchgate.net

Loss of Substituents: The alkyl chains can fragment, leading to a series of peaks corresponding to the loss of CnH2n+1 radicals. msu.edu For instance, in the mass spectrum of dodecane, a straight-chain alkane, a homologous series of fragment ions corresponding to hexyl, pentyl, butyl, and smaller alkyl cations is observed. msu.edu

A study on the dissociative photoionization of 1,3-dioxolane identified several key fragment ions, including C₃H₅O₂⁺ (m/z 73), C₂H₅O⁺ (m/z 45), and C₂H₄O⁺• (m/z 44), arising from complex unimolecular dissociation reactions. researchgate.net While the substitution pattern of 2,4-dihexyl-1,3-dioxolane will alter the specific masses of the fragments, the underlying ring fragmentation mechanisms are likely to be similar.

Table 1: Predicted Major EI-MS Fragments for 2,4-Dihexyl-1,3-Dioxolane

Fragment Ion Proposed Structure/Origin
[M]+• Molecular Ion
[M - C₆H₁₃]+ Loss of a hexyl radical from C2 or C4
[M - C₅H₁₁]+ Fragmentation of a hexyl chain
Oxonium Ions Resulting from α-cleavage and ring opening

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental composition of a molecule by providing a highly accurate mass measurement, often to four or five decimal places. bioanalysis-zone.comalevelchemistry.co.uk This level of precision allows for the differentiation between compounds that have the same nominal mass but different molecular formulas. bioanalysis-zone.com

For 2,4-dihexyl-1,3-dioxolane (C₁₅H₃₀O₂), the theoretical monoisotopic mass can be calculated with high precision using the exact masses of the most abundant isotopes of carbon, hydrogen, and oxygen. algimed.com An experimental HRMS measurement that matches this theoretical value provides strong evidence for the assigned molecular formula. This is particularly useful in distinguishing isomers or other compounds with the same integer mass. alevelchemistry.co.uk

HRMS data is frequently reported in scientific literature to confirm the identity of newly synthesized compounds. For example, in studies involving the synthesis of various substituted 1,3-dioxolanes, HRMS (often using ESI-TOF, Electrospray Ionization-Time of Flight) is used to confirm the elemental composition of the products. mdpi.comnsf.govacs.org While HRMS cannot distinguish between isomers on its own, it provides a crucial piece of evidence in the structural elucidation puzzle. bioanalysis-zone.com

Table 2: Theoretical Exact Mass for 2,4-Dihexyl-1,3-Dioxolane

Molecular Formula Isotope Theoretical Monoisotopic Mass (Da)

Electron Ionization Mass Spectrometry (EI-MS)

X-ray Crystallography for Solid-State Structural Determination of Crystalline Dioxolane Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. wikipedia.org

For a molecule like 2,4-dihexyl-1,3-dioxolane, which is likely a liquid or low-melting solid at room temperature, obtaining a single crystal suitable for X-ray diffraction can be challenging. wikipedia.org However, the technique has been successfully applied to a variety of crystalline 1,3-dioxolane derivatives. nih.govclockss.orgrsc.org These studies often involve dioxolanes with substituents that promote crystallization, such as aromatic rings or functional groups capable of hydrogen bonding.

Key structural features of the 1,3-dioxolane ring revealed by X-ray crystallography include:

Ring Conformation: The five-membered dioxolane ring is not planar and typically adopts an envelope or twisted conformation.

Substituent Orientation: The precise orientation (axial or equatorial) of the substituents on the dioxolane ring can be determined.

Intermolecular Interactions: In the crystal lattice, molecules are packed in a specific arrangement stabilized by intermolecular forces such as van der Waals interactions or, if applicable, hydrogen bonds. clockss.org

For example, the crystal structure of an imidazole-dioxolane compound revealed how the molecule binds to the active site of an enzyme, providing crucial insights into its inhibitory mechanism. nih.gov Another study on chiral bis(indenylmethyl)-dimethyl-1,3-dioxolane derivatives used X-ray crystallography to determine the structure of a zirconium complex. rsc.org While no crystal structure for 2,4-dihexyl-1,3-dioxolane itself was found, the wealth of data on related compounds demonstrates the power of this technique for the unambiguous structural determination of crystalline dioxolane analogues.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration in Chiral Dioxolane Systems

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. mdpi.com These methods, particularly Circular Dichroism (CD), are invaluable for determining the enantiomeric purity and absolute configuration of chiral compounds, including those containing the 1,3-dioxolane moiety. nih.gov

When a chiral molecule contains a chromophore (a light-absorbing group), its CD spectrum will exhibit characteristic positive or negative bands (Cotton effects). The sign and intensity of these Cotton effects can be related to the absolute configuration of the stereogenic centers.

A powerful approach for determining the absolute configuration of chiral diols involves their conversion into 1,3-dioxolane derivatives with an achiral chromophoric probe. nih.gov For instance, by reacting a chiral diol with a biphenyl (B1667301) derivative, a biphenyl dioxolane is formed. nih.govresearchgate.net The chirality of the diol induces a preferred twist (P or M) in the biphenyl moiety, which gives rise to a diagnostic CD signal. nih.gov A positive Cotton effect around 250 nm, for example, can be correlated with a specific absolute configuration of the original diol. nih.gov This method has been successfully applied to various cyclic and acyclic diols. nih.govresearchgate.net

Similarly, the exciton (B1674681) chirality method can be used. This method applies when two chromophores are held in a chiral orientation, such as in a dioxolane formed from a chiral diol and a chromophoric acid. The through-space interaction of the chromophores leads to a characteristic split CD signal (a couplet), the sign of which can be directly related to the absolute configuration of the diol. acs.orgresearchgate.net

For chiral dioxolane systems where the dioxolane itself is the primary source of chirality, computational methods can be used to predict the CD spectrum for a given enantiomer. researchgate.net By comparing the calculated spectrum with the experimental one, the absolute configuration can be assigned.

Table 3: Application of Chiroptical Spectroscopy to Chiral Dioxolane Systems

Technique Application Principle Reference
Circular Dichroism (CD) with Chromophoric Probes Determination of absolute configuration of the parent diol Chirality transfer from the diol to an attached chromophore (e.g., biphenyl) results in a diagnostic CD signal. nih.govresearchgate.net nih.govresearchgate.net
Exciton-Coupled Circular Dichroism (ECCD) Determination of absolute configuration The spatial arrangement of two or more chromophores within the chiral dioxolane system leads to a characteristic split CD spectrum (exciton couplet). acs.orgresearchgate.net acs.orgresearchgate.net

These chiroptical techniques are particularly powerful because they are non-destructive and highly sensitive, making them essential tools in stereochemical analysis. nih.gov

Computational Chemistry and Theoretical Studies on 1,3 Dioxolane Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of molecules. For 1,3-dioxolane (B20135) and its derivatives, these calculations can elucidate the distribution of electrons, the nature of chemical bonds, and the energies of molecular orbitals, which are crucial for predicting reactivity.

High-level ab initio quantum chemistry calculations have been shown to accurately predict the conformer populations of substituted dioxanes, which are structurally related to dioxolanes. ibm.com These methods can determine properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of a molecule's reactivity and electronic properties. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity and electron-donating ability. researchgate.net

For instance, in studies of similar heterocyclic systems, density functional theory (DFT) has been used to analyze the molecular orbitals. researchgate.netresearchgate.net The analysis of molecular orbital interactions can reveal important stereoelectronic effects, such as hyperconjugative interactions, which influence the stability and geometry of the molecule. acs.org While specific data for 2,4-dihexyl-1,3-dioxolane is not prevalent in the searched literature, the principles from studies on related 1,3-dioxolane structures are directly applicable. The substitution with two hexyl groups at the C2 and C4 positions would be expected to influence the electronic distribution and orbital energies through inductive and steric effects.

Table 1: Representative Theoretical Data for 1,3-Dioxolane Systems

ParameterDescriptionTypical Calculated Values (for related systems)
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalVaries with substitution, generally in the range of -9 to -11 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalVaries with substitution, typically in the range of 1 to 3 eV
HOMO-LUMO GapDifference in energy between HOMO and LUMO~10-14 eV
Dipole MomentMeasure of the net molecular polarity~1-2 Debye for the parent 1,3-dioxolane

Note: The values presented are illustrative and based on calculations for the parent 1,3-dioxolane and simple substituted analogs. The actual values for 2,4-dihexyl-1,3-dioxolane would require specific calculations.

Conformational Analysis and Energy Landscapes of Substituted Dioxolanes

The five-membered ring of 1,3-dioxolane is not planar and exists in various puckered conformations, most commonly described as "envelope" and "half-chair" forms. acs.orgiucr.org The presence of substituents, such as the dihexyl groups in "1,3-Dioxolane, 2,4-dihexyl-," significantly influences the conformational preferences and the energy landscape of the molecule.

Conformational analysis of substituted 1,3-dioxolanes has been performed using both experimental techniques like NMR spectroscopy and computational methods. acs.org Studies on di- and trialkyl-substituted 1,3-dioxolanes have shown that the energy differences between diastereoisomers are often small, indicating a high degree of flexibility in the five-membered ring. acs.org However, bulky substituents can introduce specific steric interactions that favor certain conformations. acs.org

Computational methods, such as ab initio calculations at the HF/6-31G* level, have been used to determine the relative energies of different conformers. researchgate.net For a 2,2-disubstituted 1,3-dioxolane, the unsymmetrical envelope form was found to be the lowest energy conformation. researchgate.net The energy landscape of these molecules can be mapped to identify the most stable conformations and the energy barriers for interconversion between them. rsc.org For 2,4-dihexyl-1,3-dioxolane, the large hexyl groups would likely lead to a complex potential energy surface with several local minima corresponding to different arrangements of the alkyl chains.

Table 2: Calculated Relative Energies of 1,3-Dioxolane Conformations (Illustrative)

ConformationRelative Energy (kJ/mol) (Example for a 2,2-disubstituted derivative)
Unsymmetrical Envelope0.0
Cs Symmetric Envelope14.2
Half-Chair27.3

Source: Based on data for a 2,2-disubstituted 1,3-dioxolane derivative. researchgate.net

Reaction Mechanism Elucidation through Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method for investigating the mechanisms of chemical reactions. It allows for the calculation of the geometries and energies of reactants, products, transition states, and intermediates, providing a detailed picture of the reaction pathway. mdpi.com

DFT studies have been instrumental in understanding various reactions involving the 1,3-dioxolane ring. For example, the mechanism of the Povarov reaction, which can involve dioxolane derivatives, has been characterized using DFT at the MPWB1K/6-311G** level of theory. rsc.org These calculations can reveal whether a reaction proceeds through a concerted or stepwise mechanism and can identify the rate-determining step. rsc.orgnsf.gov

In the context of the synthesis or reactions of "1,3-Dioxolane, 2,4-dihexyl-," DFT could be used to model the formation of the dioxolane ring from the corresponding aldehyde/ketone and diol. For instance, DFT has been employed to study the thermal decomposition of various 1,3-dioxolane-based compounds. osti.gov Furthermore, DFT calculations have supported the mechanistic proposals for tandem reactions involving the extrusion of 2-carbena-1,3-dioxolane. researchgate.net The insights gained from these computational studies are crucial for optimizing reaction conditions and designing new synthetic routes.

Molecular Dynamics Simulations for Investigating Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules and their interactions with their environment. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time, offering insights into conformational changes, solvent effects, and aggregation phenomena.

MD simulations have been used to study aqueous two-phase separation systems induced by the addition of a buffer to aqueous solutions of 1,3-dioxolane. nih.gov These simulations can analyze hydrogen bonding, radial distribution functions, and intermolecular interactions to explain the observed macroscopic behavior. nih.gov

Bioactivity and Biological Applications of Selected 1,3 Dioxolane Derivatives

Antimicrobial Properties of Substituted 1,3-Dioxolanes

Investigations into Antibacterial Activity

Studies on various substituted 1,3-dioxolanes have demonstrated their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. researchgate.net The antibacterial efficacy of these compounds is often linked to their structural characteristics, such as the nature and position of substituents on the dioxolane ring, which influences their interaction with bacterial targets. researchgate.netnih.gov For instance, certain chiral and racemic 1,3-dioxolane (B20135) derivatives have shown significant activity against strains like Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Pseudomonas aeruginosa. nih.gov The mechanism of action may be associated with the compound's ability to disrupt cellular processes due to their hydrophilic-hydrophobic balance and antiradical activity. researchgate.net

Investigations into Antifungal Activity

The 1,3-dioxolane scaffold is a core component of several well-known antifungal drugs, such as ketoconazole (B1673606) and itraconazole. researchgate.net Research has explored the antifungal properties of various synthetic 1,3-dioxolane derivatives. nih.govnih.gov For example, new polyazole derivatives of 2-(2,4-dichlorophenyl)-1,3-dioxolane (B3056438) have shown notable activity against filamentous fungi like Aspergillus fumigatus. nih.gov The structure-activity relationship studies reveal that specific substitutions on the dioxolane ring can significantly enhance antifungal potency. nih.gov Some synthesized 1,3-dioxolane derivatives have exhibited excellent activity against Candida albicans. nih.gov

Studies on Plant Growth Regulation by 1,3-Dioxolane Compounds

While specific studies on "1,3-Dioxolane, 2,4-dihexyl-" as a plant growth regulator are not available, research on related chemical structures suggests potential applications in agriculture. For instance, certain 1,3-dioxolane derivatives have been investigated for their effects on plant growth. googleapis.comscribd.com Plant growth regulators often function by interfering with the synthesis or transport of plant hormones like gibberellins, leading to desirable traits such as reduced stem elongation and darker green leaves. californiaagriculture.org

Antimalarial and Antiparasitic Activities of Cyclic Peroxide-Containing Dioxolanes

The search for new antimalarial agents has led to the investigation of various peroxide-containing heterocyclic compounds. nih.govbeilstein-journals.orgresearchgate.net While artemisinin (B1665778) and its derivatives, which contain a 1,2,4-trioxane (B1259687) ring, are prominent examples, research has also extended to other cyclic peroxides, including 1,2-dioxolanes. nih.govbeilstein-journals.org The antimalarial activity of these compounds is often attributed to the peroxide bridge, which can be cleaved in the presence of heme iron within the parasite, generating reactive oxygen species that are toxic to the parasite. researchgate.net Some synthetic 3-alkoxy-1,2-dioxolanes have demonstrated promising in vitro activity against Plasmodium falciparum. nih.gov Additionally, some 1,2-dioxolane derivatives have been noted for their potential antihelminthic (antiparasitic) activity against organisms like Schistosoma. beilstein-journals.org

Antineoplastic and Cytotoxic Potential of Dioxolane Scaffolds in Research Models

The 1,3-dioxolane structure is present in some compounds investigated for their anticancer properties. nih.gov For example, some ethers containing 1,3-dioxolane and gem-dichlorocyclopropane fragments have been synthesized and evaluated for their cytotoxic properties against various human cancer cell lines, including HEK293, SH-SY5Y, MCF-7, and A549. finechem-mirea.rufinechem-mirea.ru Furthermore, certain 1,3-dioxolane derivatives have been studied for their ability to modulate multidrug resistance in cancer cells, a major hurdle in chemotherapy. nih.gov These compounds can interact with proteins like P-glycoprotein, which is responsible for pumping anticancer drugs out of tumor cells, thereby resensitizing the cells to treatment. nih.gov

Environmental Behavior and Degradation Pathways of 1,3 Dioxolane Analogues: an Academic Perspective

Environmental Fate and Transport Processes in Aquatic and Terrestrial Systems

The environmental distribution of 1,3-Dioxolane (B20135), 2,4-dihexyl- is largely dictated by its physicochemical properties, particularly its high degree of hydrophobicity imparted by the two hexyl chains. This characteristic significantly influences its partitioning behavior in aquatic and terrestrial environments.

In aquatic systems, the low water solubility and high octanol-water partition coefficient (log Kow) expected for a molecule with two C6 alkyl chains suggest that 1,3-Dioxolane, 2,4-dihexyl- will have a strong tendency to sorb to suspended solids and sediment. researchgate.netuw.edu.plumich.edu This is in contrast to the parent 1,3-dioxolane, which is highly soluble in water. asm.org The sorption to organic matter in soil and sediment is a primary mechanism that reduces its concentration in the water column and limits its mobility. researchgate.netnih.gov Studies on other hydrophobic organic pollutants have consistently shown that sorption increases with the hydrophobicity of the compound. researchgate.net The partitioning behavior of various organic compounds, including some dioxolane analogues, highlights the role of the alkyl chain length in this process. For instance, calculated log Kow values for 2-alkyl-4-methyl-1,3-dioxolanes are lower than their 2-alkyl-5,5-dimethyl-1,3-dioxane counterparts, indicating structural influence on hydrophobicity. dss.go.th

In terrestrial systems, the high hydrophobicity of 1,3-Dioxolane, 2,4-dihexyl- suggests strong adsorption to soil organic matter. researchgate.net This strong binding would significantly limit its leaching potential into groundwater. Consequently, the compound is expected to be relatively immobile in soil, with its transport being primarily associated with the movement of soil particles through erosion. The fate of other long-chain alkyl substances in the environment indicates that they are generally persistent in soil and sediment due to their strong sorption characteristics.

The transport of 1,3-Dioxolane, 2,4-dihexyl- between environmental compartments is also influenced by its volatility. While the parent 1,3-dioxolane is a volatile liquid, the addition of two long alkyl chains would substantially decrease its vapor pressure, thereby reducing the likelihood of significant volatilization from water or soil surfaces. However, if released into the atmosphere, it is expected to have a short half-life due to reactions with photochemically produced hydroxyl radicals. canada.ca

Table 1: Predicted and Observed Properties of 1,3-Dioxolane and its Analogues

Compound CAS Number Molecular Formula Log Kow (Octanol-Water Partition Coefficient) Water Solubility Notes
1,3-Dioxolane 646-06-0 C₃H₆O₂ -0.37 Highly soluble researchgate.net
2-Ethyl-4-methyl-1,3-dioxolane 4359-46-0 C₆H₁₂O₂ 0.82 (calculated) Moderately soluble dss.go.th
2-Ethyl-5,5-dimethyl-1,3-dioxane Not Available C₈H₁₆O₂ 1.86 (calculated) Low solubility dss.go.th
1,3-Dioxolane-4-methanol, 2-methyl-2-(2-methylpropyl)- 5660-53-7 C₉H₁₈O₃ Low bioaccumulation potential predicted Expected to partition to water canada.ca

Biodegradation Mechanisms and Microbial Transformations of Cyclic Ethers

The biodegradation of cyclic ethers is a subject of ongoing research, with studies on compounds like 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF) providing a foundational understanding of the potential mechanisms involved in the transformation of 1,3-Dioxolane, 2,4-dihexyl-.

The microbial degradation of cyclic ethers is often initiated by monooxygenase enzymes under aerobic conditions. nih.govacs.org These enzymes hydroxylate a carbon atom adjacent to the ether oxygen, forming an unstable hemiacetal that can then undergo ring cleavage. asm.org For example, the biodegradation of THF by Pseudonocardia sp. strain K1 involves a multicomponent THF monooxygenase that oxidizes THF to 2-hydroxytetrahydrofuran. nih.gov Similarly, some bacteria can cometabolize 1,4-dioxane when grown on THF. nih.gov

For 1,3-Dioxolane, 2,4-dihexyl-, the presence of long alkyl chains would likely make it a highly hydrophobic substrate. The biodegradation of long-chain alkanes is a well-studied process, often involving terminal oxidation of the alkyl chain by monooxygenases to form a primary alcohol, which is then further oxidized to a fatty acid and metabolized via β-oxidation. nih.gov It is plausible that the biodegradation of 1,3-Dioxolane, 2,4-dihexyl- could proceed through initial oxidation of one or both of the hexyl chains.

The low water solubility of 1,3-Dioxolane, 2,4-dihexyl- is expected to be a significant limiting factor for its biodegradation, as microbial uptake of substrates often occurs from the aqueous phase. However, some microorganisms have developed strategies to utilize hydrophobic compounds, such as the production of biosurfactants to increase the bioavailability of the substrate. mdpi.com Bacteria such as Brevibacillus sp. and Achromobacter sp. have been shown to degrade decabromodiphenyl ether, a highly hydrophobic compound, through processes that include the breakage of ether bonds. mdpi.com

Table 2: Microbial Degradation of Cyclic Ethers and Related Compounds

Compound Degrading Microorganism(s) Key Enzymes/Pathways Degradation Rate/Efficiency Reference(s)
1,4-Dioxane Pseudonocardia sp. strain ENV478 (cometabolism) Monooxygenase 21 mg/h/g TSS nih.gov
Tetrahydrofuran (THF) Pseudonocardia sp. strain ENV478 Monooxygenase 63 mg/h/g TSS nih.gov
1,3-Dioxolane Pseudonocardia sp. strain ENV478 (cometabolism) Monooxygenase 19 mg/h/g TSS nih.gov
Decabromodiphenyl ether (BDE-209) Brevibacillus sp. and Achromobacter sp. Cytochrome P450, ether bond cleavage 88.4% of 10 mg/L in 120 h mdpi.com

Analytical Methodologies for Environmental Monitoring and Trace Detection in Research

The detection and quantification of 1,3-Dioxolane, 2,4-dihexyl- and its analogues at trace levels in complex environmental matrices require sensitive and specific analytical methods. Given its expected hydrophobicity, methods suitable for the analysis of non-polar organic compounds are most relevant.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of volatile and semi-volatile organic compounds, including various dioxolane derivatives. dss.go.thcsic.es For trace-level analysis in water samples, a pre-concentration step is typically necessary. Solid-phase extraction (SPE) using sorbents like activated carbon has proven effective for extracting dioxanes and dioxolanes from water. csic.es Other methods such as closed-loop stripping analysis (CLSA) and purge-and-trap (P&T) have also been successfully employed for the analysis of odorous dioxolane compounds in water. dss.go.th

The analysis of 1,3-Dioxolane, 2,4-dihexyl- in soil and sediment samples would likely involve solvent extraction followed by cleanup to remove interfering matrix components before GC-MS analysis. The choice of extraction solvent would be critical to ensure efficient recovery of this hydrophobic compound.

High-performance liquid chromatography (HPLC) could also be a viable analytical technique, particularly when coupled with mass spectrometry (LC-MS). This would be especially useful for analyzing potential degradation products that may be more polar and less volatile than the parent compound. For instance, LC-MS has been used to identify metabolites from the biodegradation of other complex organic pollutants. mdpi.com

Table 4: Analytical Methods for Dioxolanes and Related Compounds

Analytical Technique Sample Matrix Sample Preparation Detection Limit Reference(s)
GC-MS River water, groundwater Closed-loop stripping analysis (CLSA) ng/L levels dss.go.th
GC-MS River water, groundwater Purge-and-trap (P&T) ng/L levels dss.go.th
GC-MS/MS Water Solid-phase extraction (SPE) with coconut charcoal 0.5-500 ng/L for various alkyl-dioxolanes csic.es
GC-FID Workplace air Thermal desorption from Chromosorb 106 12.9 mg/m³ publisso.deresearchgate.net

Q & A

Q. Table 1: Comparison of Synthesis Methods

MethodTemperature (°C)CatalystYield (%)Purity (GC-MS)
Reflux + H₂SO₄80–100H₂SO₄70–85≥95%
Continuous Flow50–70Amberlyst-1585–90≥98%

Note: Continuous flow reactors (industrial) improve yield via precise control of residence time and temperature .

Basic: How should researchers address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:
Contradictions in NMR or IR spectra often arise from stereochemical complexity or solvent artifacts. For 2,4-dihexyl-1,3-dioxolane:

  • Multi-nuclear NMR : Combine ¹H, ¹³C, and DEPT-135 to resolve overlapping signals from hexyl chains. Use 2D-COSY or HSQC to confirm connectivity .
  • Crystallography : If available, single-crystal X-ray diffraction provides definitive stereochemical assignment .
  • Computational Validation : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes (e.g., Gaussian09/B3LYP/6-31G**) .

Basic: What analytical techniques are critical for purity assessment?

Methodological Answer:

  • GC-MS : Quantify volatile impurities using a polar capillary column (e.g., DB-WAX) and internal standards (e.g., dodecane) .
  • HPLC-PDA : For non-volatile byproducts, use a C18 column with acetonitrile/water gradients and UV detection at 210–220 nm .
  • Elemental Analysis : Validate C/H/O ratios against theoretical values (e.g., C: 68.1%, H: 11.9%, O: 20.0%) .

Advanced: How can enantioselective synthesis of 2,4-dihexyl-1,3-dioxolane be achieved?

Methodological Answer:
Stereochemical control requires chiral catalysts or auxiliaries:

  • Chiral Hypervalent Iodine Reagents : Generate a 1,3-dioxolan-2-yl cation intermediate for stereospecific ring formation (e.g., (S)-BINOL-derived iodanes) .
  • Enzymatic Resolution : Use lipases (e.g., Candida antarctica Lipase B) to hydrolyze racemic mixtures, isolating enantiopure diols for cyclization .

Q. Table 2: Enantiomeric Excess (ee) Comparison

CatalystSolventee (%)Yield (%)
(S)-BINOL-IodineCH₂Cl₂9275
Lipase PS-IMTBME8868

Advanced: How to optimize solvent recycling in large-scale syntheses?

Methodological Answer:
Recycling 1,3-dioxolane derivatives is challenging due to azeotrope formation with water:

  • Membrane Separation : Use hydrophobic PVDF membranes to separate aqueous and organic phases post-reaction .
  • Vacuum Distillation : Optimize pressure (<50 mbar) to exploit boiling point differences between 1,3-dioxolane (76°C) and water (100°C) .
  • Solvent Blending : Mix recycled solvent with fresh solvent at a 1:2 ratio to maintain reaction efficiency (recovery >80%, purity >90%) .

Advanced: What in silico strategies predict biological activity of 2,4-dihexyl-1,3-dioxolane?

Methodological Answer:

  • Molecular Docking : Screen against target proteins (e.g., CYP450 enzymes) using AutoDock Vina. Validate with MD simulations (AMBER) .
  • QSAR Modeling : Correlate hexyl chain length with logP values to predict membrane permeability and bioavailability .
  • Toxicity Profiling : Use OECD Toolbox or ProTox-II to assess mutagenicity/ecotoxicity, aligning with REACH guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.